3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-6-24(7-2)22-19-12-15(3)8-11-20(19)23-14-21(22)27(25,26)18-10-9-16(4)17(5)13-18/h8-14H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTBZFWTEHBHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The N,N-diethylation can be performed using diethylamine and an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dimethylphenyl)sulfonyl)-N,N-diethyl-6-methylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-((3,4-Dimethylphenyl)sulfonyl)-N,N-diethyl-6-methylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Sulfonylquinolines: Compounds with similar sulfonyl groups attached to the quinoline core.
N,N-Diethylquinolines: Compounds with similar N,N-diethyl substitutions.
Uniqueness
3-((3,4-Dimethylphenyl)sulfonyl)-N,N-diethyl-6-methylquinolin-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
The compound 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine belongs to a class of quinoline derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and clinical evaluations.
Chemical Structure and Properties
The compound features a quinoline core substituted with a sulfonyl group and diethyl amine, which are critical for its biological activity. The chemical formula is with a molecular weight of 348.47 g/mol.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities including:
- Anticancer Activity : Several studies have highlighted the potential of quinoline derivatives in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds within this class have shown efficacy against various bacterial strains.
Anticancer Activity
A study on quinoline derivatives, including similar compounds, demonstrated significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, quinoline derivatives have been shown to inhibit the growth of multiple cancer cell lines through apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3,4-dimethylbenzenesulfonyl)-... | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| 6-Methylquinoline | HeLa (Cervical Cancer) | 8.1 | Inhibition of cell cycle progression |
| Quinoline-8-sulfonamide | A549 (Lung Cancer) | 4.0 | Kinase inhibition |
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have shown promising antimicrobial activity. The sulfonamide group is known for enhancing the antibacterial effects of compounds.
Table 2: Antimicrobial Efficacy of Quinoline Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 3-(3,4-dimethylbenzenesulfonyl)-... | E. coli | 32 |
| 6-Methylquinoline | S. aureus | 16 |
| Quinoline-8-sulfonamide | Pseudomonas aeruginosa | 64 |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of a related quinoline derivative on chronic myeloid leukemia (CML) cells. The compound was found to induce apoptosis via the intrinsic pathway and inhibited key kinases involved in cell survival.
- Case Study on Antimicrobial Effects : Another evaluation focused on the antibacterial properties against multi-drug resistant strains. The compound exhibited significant growth inhibition, suggesting its potential as a lead compound for antibiotic development.
The biological activities of 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as BCR-ABL and others involved in cancer signaling pathways.
- DNA Intercalation : Some studies suggest that quinolines can intercalate into DNA, disrupting replication and transcription processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step processes. A Friedländer condensation is used to form the quinoline core by reacting aniline derivatives with ketones under acidic/basic catalysis. Subsequent sulfonylation introduces the 3,4-dimethylbenzenesulfonyl group. Key reagents include dichloromethane or DMF as solvents, and bases like triethylamine to facilitate substitutions. Reaction parameters (temperature, pH, stoichiometry) should be optimized using factorial design experiments to maximize yield and purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming regioselectivity and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Chromatographic methods like HPLC with UV/Vis detection or LC-MS ensure purity assessment. Reference PubChem data (InChI, SMILES) for cross-verification .
Q. How do structural features like the 3,4-dimethylbenzenesulfonyl group influence physicochemical properties?
- Methodological Answer : The sulfonyl group enhances electron-withdrawing effects, reducing quinoline core basicity. Substituents like methyl groups increase lipophilicity (logP), impacting solubility and membrane permeability. Computational tools (e.g., COSMO-RS) predict solubility, while experimental assays (shake-flask method) measure partition coefficients .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in sulfonylation reactions during synthesis?
- Methodological Answer : Quantum chemical calculations (DFT, TD-DFT) model transition states and electron density distributions to predict sulfonylation sites. Tools like GRRM (Global Reaction Route Mapping) explore reaction pathways. Machine learning models trained on PubChem reaction datasets can prioritize optimal conditions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs (e.g., 3,4-dimethylphenyl vs. ethoxybenzenesulfonyl derivatives). Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target interactions. Meta-analyses of published data should account for variables like assay pH, solvent DMSO concentration, and cell line specificity .
Q. How to optimize synthetic yield in multi-step syntheses?
- Methodological Answer : Employ Design of Experiments (DoE) to screen variables (e.g., reagent equivalents, temperature). Response Surface Methodology (RSM) identifies optimal conditions. Purification steps (e.g., column chromatography gradients, recrystallization solvents) should be tailored using solubility data from Hansen parameters .
Q. What methodologies study interactions between this compound and biological macromolecules?
- Methodological Answer : Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD) and thermodynamics (ΔH, ΔS). Molecular docking (AutoDock Vina) and X-ray crystallography (if co-crystals form) reveal binding modes. For enzyme targets, kinetic assays (e.g., IC₅₀ determination) assess inhibition potency .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability profiles?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., USP buffer systems, controlled temperature). Use differential scanning calorimetry (DSC) to assess thermal stability and identify degradation products via LC-MS. Cross-validate computational predictions (e.g., ACD/Labs) with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
